(E)-3-(5-Fluoropyridin-2-yl)acrylic acid
Description
The following table outlines potential synthetic transformations for generating diverse analogues.
| Target Site | Reaction Type | Typical Reagents | Resulting Functional Group |
| Carboxylic Acid | Esterification | Alcohol, H⁺ or base | Ester |
| Carboxylic Acid | Amide Coupling | Amine, HATU/EDC | Amide |
| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |
| Alkene | Catalytic Hydrogenation | H₂, Pd/C | Alkane (saturated side chain) |
| Alkene | Dihydroxylation | OsO₄, NMO | Diol |
| Pyridine (B92270) Ring (from bromo-precursor) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted pyridine |
| Pyridine Ring (from bromo-precursor) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted pyridine |
Through these synthetic strategies, the (E)-3-(5-Fluoropyridin-2-yl)acrylic acid scaffold can be elaborated into a vast library of compounds with tailored chemical and physical properties.
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNO2 |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
(E)-3-(5-fluoropyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-5H,(H,11,12)/b4-3+ |
InChI Key |
QRLWFLOKROFNBX-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC(=NC=C1F)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=NC=C1F)C=CC(=O)O |
Origin of Product |
United States |
Modification of the Carboxylic Acid:the Carboxylic Acid is a Highly Versatile Functional Group That Can Be Readily Converted into a Wide Array of Derivatives.nih.gov
Esters: Esterification with various alcohols under acidic or basic conditions can modulate properties like solubility and cell permeability.
Amides: Amide coupling with a diverse range of primary or secondary amines using standard coupling reagents (e.g., HATU, EDC) is a common strategy to build larger molecules or attach the core scaffold to peptides, proteins, or other bioactive molecules. researchgate.net
Other Derivatives: The acid can also be reduced to an alcohol or converted to other functional groups, further expanding the chemical diversity of the analogues.
Modification of the Alkene:the Acrylic Double Bond is Another Site for Chemical Transformation.
Reduction: Catalytic hydrogenation can selectively reduce the double bond to yield the corresponding propanoic acid derivative, altering the geometry and electronic properties of the side chain.
Cycloaddition: The alkene can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form novel heterocyclic systems. icm.edu.pl
Addition Reactions: The double bond can undergo various addition reactions, including halogenation, dihydroxylation, or epoxidation, to introduce new functional groups.
Advanced Spectroscopic and Solid State Structural Elucidation of E 3 5 Fluoropyridin 2 Yl Acrylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. A comprehensive analysis using one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals, providing deep insights into the molecule's connectivity, conformation, and electronic environment.
The NMR spectra of (E)-3-(5-Fluoropyridin-2-yl)acrylic acid are characterized by distinct signals corresponding to the 5-fluoropyridine ring and the acrylic acid side chain. The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the carboxylic acid group, as well as the conjugation through the π-system.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the three pyridine (B92270) ring protons and the two vinylic protons of the acrylic acid chain. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (~12-13 ppm), which is sensitive to solvent and concentration. The vinylic protons (Hα and Hβ) form an AX system with a large trans-coupling constant (J ≈ 15-16 Hz), characteristic of the (E)-configuration. The protons on the pyridine ring will exhibit splitting patterns dictated by both H-H and H-F couplings.
¹³C NMR Spectroscopy: The ¹³C spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~168-172 ppm). The carbon bearing the fluorine (C5) will show a large one-bond ¹JCF coupling constant, which is a key identifying feature. Other carbons in the pyridine ring will show smaller two-, three-, and four-bond couplings to fluorine (²JCF, ³JCF, ⁴JCF).
¹⁹F NMR Spectroscopy: A single resonance is expected in the ¹⁹F NMR spectrum. This signal will appear as a multiplet due to couplings with the adjacent aromatic protons (H4 and H6). The chemical shift of the fluorine atom provides information about the electronic environment of the pyridine ring.
Interactive Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: The data presented below are estimated values based on typical chemical shifts and coupling constants for 5-fluoropyridine and acrylic acid moieties. Actual experimental values may vary based on solvent and other conditions.
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H3 | ¹H | ~8.50 | d | ⁴JHF ≈ 2-3 |
| H4 | ¹H | ~7.85 | dd | ³JHH ≈ 8-9, ³JHF ≈ 7-8 |
| H6 | ¹H | ~7.60 | d | ³JHH ≈ 8-9 |
| Hα | ¹H | ~7.50 | d | ³JHαHβ ≈ 15-16 |
| Hβ | ¹H | ~6.60 | d | ³JHαHβ ≈ 15-16 |
| COOH | ¹H | ~12.5 | br s | - |
| C2 | ¹³C | ~152 | d | ²JCF ≈ 4-5 |
| C3 | ¹³C | ~138 | d | ³JCF ≈ 20-25 |
| C4 | ¹³C | ~125 | d | ²JCF ≈ 20-25 |
| C5 | ¹³C | ~158 | d | ¹JCF ≈ 250-260 |
| C6 | ¹³C | ~148 | d | ⁴JCF ≈ 3-4 |
| Cα | ¹³C | ~142 | s | - |
| Cβ | ¹³C | ~122 | s | - |
| COOH | ¹³C | ~170 | s | - |
| F5 | ¹⁹F | ~ -120 | m | ³JFH4 ≈ 7-8, ⁴JFH3 ≈ 2-3 |
Two-dimensional NMR experiments are essential for the definitive assignment of the structure and for probing the spatial arrangement of atoms. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Key expected correlations include the cross-peak between the vinylic protons Hα and Hβ, confirming their direct coupling. Additionally, correlations between the pyridine protons H3, H4, and H6 would establish their connectivity on the aromatic ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons. This allows for the unambiguous assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals. For instance, the signal for H4 would show a cross-peak to the signal for C4.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would be seen from the vinylic proton Hβ to the pyridine carbon C2, and from Hα to the carbonyl carbon (COOH), confirming the connection between the acrylic acid chain and the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. A significant NOE correlation would be expected between the pyridine proton H6 and the vinylic proton Hα, which would support the predicted conformation where the acrylic acid side chain and the pyridine ring are roughly coplanar.
The choice of solvent can significantly influence NMR spectra, particularly for molecules with acidic protons and hydrogen-bonding capabilities. researchcommons.orgpitt.edu In aprotic solvents like DMSO-d₆, the carboxylic acid proton is typically observed as a broad singlet. However, in protic solvents like D₂O or CD₃OD, this proton undergoes rapid exchange with the solvent's deuterium, often leading to the disappearance of its signal from the spectrum. researchgate.net The chemical shifts of the pyridine ring protons can also be affected by the solvent's polarity and its ability to form hydrogen bonds with the nitrogen atom. researchcommons.org
Dynamic NMR studies could be employed to investigate restricted rotation around the C2-Cα single bond. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the observation of distinct conformers, potentially leading to the broadening or splitting of signals for the vinylic and H6 protons. The energy barrier for this rotation could then be calculated from the coalescence temperature of the signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of functional groups. IR and Raman spectroscopy are complementary techniques that offer detailed information about molecular structure and intermolecular interactions.
The IR and Raman spectra of this compound are dominated by bands from the fluoropyridine ring and the conjugated carboxylic acid group.
Pyridine Moiety: The pyridine ring exhibits several characteristic vibrational modes. C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the 5-fluoropyridine ring is a strong band, typically observed in the 1200-1250 cm⁻¹ range. researchgate.net
Acrylic Acid Moiety: The carboxylic acid group is characterized by a very broad O-H stretching band in the IR spectrum, usually centered around 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers. spectroscopyonline.com The C=O (carbonyl) stretching vibration is an intense band, expected around 1680-1710 cm⁻¹; its frequency is lowered from a typical carboxylic acid (~1760 cm⁻¹) due to conjugation with the C=C double bond. The C=C stretching vibration of the acrylate (B77674) system is observed near 1620-1640 cm⁻¹. spectroscopyonline.com Out-of-plane C-H bending of the trans-disubstituted double bond gives rise to a strong band around 980 cm⁻¹.
Interactive Table 2: Predicted IR and Raman Vibrational Frequencies for this compound Note: The data presented are typical frequency ranges for the specified vibrational modes.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch | Carboxylic Acid (dimer) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch | Pyridine Ring | 3050-3100 | 3050-3100 | Medium |
| C=O stretch | Conjugated Carboxylic Acid | 1680-1710 | 1680-1710 | Strong |
| C=C stretch | Acrylate | 1620-1640 | 1620-1640 | Strong |
| C=C, C=N stretch | Pyridine Ring | 1580, 1470, 1430 | 1580, 1470, 1430 | Strong |
| C-O stretch | Carboxylic Acid | 1280-1320 | 1280-1320 | Strong |
| C-F stretch | Fluoropyridine | 1200-1250 | 1200-1250 | Strong |
| C-H wag (trans) | Alkene | 970-990 | Weak | Strong (IR) |
| O-H bend (out-of-plane) | Carboxylic Acid (dimer) | 900-950 | Weak | Broad, Medium (IR) |
In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxyl groups. mdpi.com This dimerization is evident in IR spectroscopy by the aforementioned broad O-H stretch and a shift of the C=O stretch to a lower wavenumber compared to the monomeric form. mdpi.com
In solution, the extent of dimerization depends on the solvent's polarity and concentration. In non-polar solvents, the dimeric form is favored. In polar, hydrogen-bond-accepting solvents (like DMSO or THF), the intermolecular hydrogen bonds between the acid molecules can be disrupted in favor of hydrogen bonds to the solvent. This would result in a sharpening of the O-H band and a shift of the C=O band to a higher frequency, closer to that of the monomer. In addition to the carboxyl-carboxyl hydrogen bonding, interactions between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule are also possible, leading to the formation of different supramolecular structures. These different hydrogen-bonding motifs can be distinguished by subtle shifts in the vibrational frequencies of the groups involved, providing insight into the aggregation state in various environments. rsc.org
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
Exact Mass Determination for Molecular Formula Confirmation
No specific experimental data on the exact mass determination for this compound was found in the searched resources. This analysis is crucial for confirming the molecular formula C8H6FNO2.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms
Information regarding the tandem mass spectrometry (MS/MS) analysis and the resulting fragmentation pathways for this compound is not available in the reviewed literature.
Single-Crystal X-ray Diffraction Analysis
Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking
Without crystallographic data, a detailed and accurate analysis of the specific intermolecular interactions, including hydrogen bonds, potential halogen bonds involving the fluorine atom, and π-π stacking, cannot be performed.
Crystal Packing Motifs and Supramolecular Architecture
Details on the crystal packing and the formation of supramolecular motifs for this compound are contingent on single-crystal X-ray diffraction analysis, which is currently unavailable.
Polymorphism and Solid-State Phase Transitions
A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the polymorphism and solid-state phase transitions of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs of a compound can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability.
Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are standard methods employed to investigate and characterize polymorphic forms and their phase transitions. However, at present, no published studies utilizing these techniques for this compound have been identified.
While research exists on the crystal structures and supramolecular assemblies of other pyridine acrylic acid derivatives, this information cannot be directly extrapolated to predict the solid-state behavior of the fluorinated analogue. The introduction of a fluorine atom to the pyridine ring can significantly influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn govern the packing of molecules in the crystal lattice and the potential for polymorphism.
Further experimental investigation is required to determine if this compound exhibits polymorphism and to characterize any potential solid-state phase transitions. Such studies would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the resulting solid forms.
Due to the lack of available experimental data, no detailed research findings or data tables on the polymorphism of this compound can be presented.
Theoretical and Computational Chemistry Investigations on E 3 5 Fluoropyridin 2 Yl Acrylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. These methods provide detailed insights into orbital energies, charge distributions, and spectroscopic parameters, which are crucial for understanding the reactivity and behavior of a compound.
Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For (E)-3-(5-Fluoropyridin-2-yl)acrylic acid, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry and compute its electronic structure.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally indicates higher reactivity. researchgate.netresearchgate.netnih.gov For acrylic acid, a related parent structure, the HOMO-LUMO gap has been calculated to be 5.545 eV. researchgate.net
The distribution of these frontier orbitals across the molecule is also informative. In many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is found on electron-deficient areas. This distribution dictates how the molecule interacts with other reagents.
Furthermore, DFT calculations provide insights into the charge distribution within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom. researchgate.net This information reveals the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The Molecular Electrostatic Potential (MEP) surface visually represents this charge distribution, offering a map of the regions most likely to engage in electrostatic interactions. researchgate.net
| Parameter | Typical DFT Output | Significance |
|---|---|---|
| HOMO Energy | Calculated energy value (in eV or Hartrees) | Indicates electron-donating ability |
| LUMO Energy | Calculated energy value (in eV or Hartrees) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Difference between LUMO and HOMO energies | Relates to chemical reactivity and stability researchgate.net |
| Mulliken Atomic Charges | Partial charge on each atom | Shows charge distribution and identifies electrophilic/nucleophilic centers |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods, particularly DFT, have become invaluable for predicting spectroscopic data, which aids in the characterization of newly synthesized compounds. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. d-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). Comparing these predicted spectra with experimental data can confirm the structure of this compound. The accuracy of these predictions can be enhanced by considering solvent effects and conformational averaging. nih.govmdpi.com
Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov This analysis helps in assigning specific vibrational modes (e.g., C=O stretch, C=C stretch, C-H bend) to the observed spectral bands, providing a detailed understanding of the molecule's vibrational properties. nih.gov
| Spectroscopic Parameter | Computational Method | Information Gained |
|---|---|---|
| ¹H and ¹³C NMR Chemical Shifts | GIAO-DFT | Structural confirmation and electronic environment of nuclei d-nb.inforesearchgate.net |
| Vibrational Frequencies (IR/Raman) | DFT Frequency Calculation | Assignment of functional group vibrations and confirmation of molecular structure researchgate.netnih.gov |
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to different possible conformations.
Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify stable conformers (energy minima) and the transition states that connect them. By rotating the dihedral angles of the key single bonds and calculating the energy at each step, a PES map can be generated. This map reveals the most energetically favorable conformations and the energy barriers to rotation between them. Such studies are crucial for understanding how the molecule might bind to a biological target or pack in a crystal lattice.
Reactivity Indices and Fukui Function Analysis for Reaction Site Prediction
DFT-based reactivity descriptors, also known as conceptual DFT, provide a quantitative framework for predicting the reactive sites within a molecule. researchgate.netresearchgate.net These indices are derived from the change in electron density.
Local Reactivity Descriptors: The Fukui function, f(r), is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack. researchgate.net
f+(r): Predicts the site for nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for electrophilic attack (where an electron is donated).
f0(r): Predicts the site for radical attack.
By calculating these Fukui functions for each atom in this compound, one can predict which parts of the molecule are most susceptible to different types of chemical reactions.
| Reactivity Index | Definition | Predicted Reactivity |
|---|---|---|
| Chemical Potential (μ) | -(I+A)/2 | Tendency of electrons to escape |
| Hardness (η) | (I-A)/2 | Resistance to change in electron distribution |
| Electrophilicity (ω) | μ²/2η | Propensity to accept electrons |
| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons | Identifies specific atomic sites for attack researchgate.net |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, including their interactions with their environment (e.g., solvent or a solid matrix).
Conformational Dynamics in Solution and Solid State
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. By placing this compound in a simulated box of solvent molecules (e.g., water) or arranging it in a crystal lattice, its dynamic conformational changes can be observed.
These simulations can reveal:
The preferred conformations of the molecule in a particular solvent.
The timescale of conformational transitions.
The formation of intermolecular interactions, such as hydrogen bonds with solvent molecules.
The stability of the crystal lattice in the solid state.
Analyzing the trajectories from MD simulations provides a deeper understanding of the molecule's flexibility and how it behaves in a realistic chemical environment, which is essential for predicting its macroscopic properties and biological interactions. mdpi.comdovepress.com
Solvent Effects on Molecular Structure and Interactions
While direct computational studies on the solvent effects on the molecular structure of this compound are not extensively documented in dedicated publications, general principles from computational chemistry allow for predictions of its behavior in various solvent environments. The presence of the polar pyridine (B92270) ring, the carboxylic acid group, and the fluorine atom suggests that the molecule's conformation and intermolecular interactions would be significantly influenced by the polarity of the solvent.
In polar protic solvents, such as water or ethanol, it is anticipated that the carboxylic acid group would engage in strong hydrogen bonding with solvent molecules. Similarly, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions would stabilize the solute and could influence the rotational barrier around the C-C single bond connecting the pyridine ring and the acrylic acid moiety. Computational models like the Polarizable Continuum Model (PCM) are often employed to simulate such bulk solvent effects, providing insights into the geometry and electronic structure of the molecule in solution.
In contrast, in nonpolar solvents, intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen might be favored, leading to a more planar conformation. The specific influence of the fluorine substituent is also noteworthy; its electron-withdrawing nature can affect the acidity of the carboxylic proton and the basicity of the pyridine nitrogen, thereby modulating the strength of both intra- and intermolecular hydrogen bonds. Detailed quantum mechanical calculations would be necessary to quantify these effects and to predict the relative stability of different conformers in various solvents. Such studies often involve Density Functional Theory (DFT) calculations, which can provide accurate descriptions of molecular geometries and interaction energies.
Prediction of Supramolecular Assembly and Self-Organization
The prediction of supramolecular assembly for this compound can be inferred from studies on structurally similar compounds, such as (E)-3-(pyridin-4-yl)acrylic acid. researchgate.netnih.gov For these types of molecules, the primary interactions governing self-organization are hydrogen bonds and π–π stacking.
It is highly probable that this compound would form robust hydrogen-bonded synthons. The carboxylic acid group can form strong O—H···N hydrogen bonds with the pyridine ring of an adjacent molecule, leading to the formation of one-dimensional chains or tapes. researchgate.netnih.gov Furthermore, the carboxylic acid groups can also form dimeric structures through O—H···O hydrogen bonds, a common motif in carboxylic acids.
The presence of the aromatic pyridine ring facilitates π–π stacking interactions, which would play a crucial role in organizing the hydrogen-bonded chains into two- or three-dimensional architectures. researchgate.netnih.gov The fluorine substituent could introduce additional non-covalent interactions, such as C—H···F or F···F contacts, which can further direct the supramolecular assembly. Computational methods, particularly those that can accurately model non-covalent interactions like DFT with dispersion corrections (DFT-D), are instrumental in predicting the most stable packing arrangements. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal lattice, which would be invaluable in understanding the supramolecular chemistry of this compound. researchgate.netnih.gov
Reaction Mechanism Elucidation via Computational Modeling
Transition State Characterization and Activation Energy Calculations
The elucidation of reaction mechanisms involving this compound through computational modeling would typically focus on reactions such as its synthesis, isomerization, or subsequent transformations. For instance, in its synthesis via a condensation reaction, computational methods can be used to map out the potential energy surface of the reaction.
This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. Transition state theory is the cornerstone of these investigations. By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. This is the energy barrier that must be overcome for the reaction to proceed.
Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often used to locate transition state geometries. Once located, frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy is then determined as the energy difference between the transition state and the reactants. These calculations provide fundamental insights into the kinetics of the reaction.
Elucidation of Catalytic Pathways and Stereoselectivity Origins
Computational modeling is a powerful tool for understanding how catalysts can influence the reactions of this compound. For example, in a catalyzed addition reaction to the acrylic double bond, computational studies can be employed to compare the catalyzed and uncatalyzed reaction pathways.
By modeling the interaction of the substrate with the catalyst, it is possible to identify how the catalyst lowers the activation energy. This may involve the formation of a catalyst-substrate complex that stabilizes the transition state. Different catalytic cycles can be proposed and their energetic profiles calculated to determine the most likely pathway.
Furthermore, if the reaction is stereoselective, computational methods can be used to explain the origin of this selectivity. This involves calculating the energies of the transition states leading to the different stereoisomers. A lower activation energy for the transition state leading to the major product would explain the observed stereoselectivity. These studies often require high-level quantum mechanical calculations to accurately capture the subtle energetic differences between diastereomeric transition states.
In Silico Modeling for Molecular Recognition and Biological Target Interactions (Excluding Clinical Outcomes)
Molecular Docking Studies with Relevant Enzyme Active Sites or Receptor Binding Pockets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be used to investigate its potential interactions with biological targets such as enzymes or receptors.
The process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity and rank the different binding poses. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.
For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the pyridine ring could participate in π–π stacking or cation-π interactions. The fluorine atom might also engage in specific interactions with the protein. The results of molecular docking studies can provide valuable hypotheses about the potential biological activity of the compound and guide the design of new derivatives with improved binding affinity.
Below is a hypothetical data table illustrating the kind of information that could be generated from a molecular docking study.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bond, π-π Stacking |
| p38 MAP Kinase | -7.5 | Met109, Gly110, Lys53 | Hydrogen Bond, Hydrophobic |
| Aldose Reductase | -6.9 | Trp111, His110, Tyr48 | Hydrogen Bond, π-π Stacking |
This data is purely illustrative and not based on actual experimental results.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
In the absence of a three-dimensional structure of a biological target, ligand-based drug design serves as a crucial approach for the discovery and optimization of new drug candidates. nih.govnih.gov This methodology relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. Key tools within ligand-based drug design include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov
A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. nih.govfrontiersin.org These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positively or negatively charged groups. mdpi.com By analyzing a set of known active molecules, a pharmacophore model can be developed to identify the common features responsible for their biological activity. This model then acts as a 3D query for screening large compound libraries to find novel, structurally diverse molecules with the potential for similar activity. nih.gov
For a molecule like this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical features. The acrylic acid moiety provides a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen), as well as a potential negative ionizable center. The pyridine ring acts as a hydrogen bond acceptor (the nitrogen atom) and, along with its fluorine substituent, contributes to the molecule's aromatic and hydrophobic character.
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Location on Molecule | Potential Interaction |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of acrylic acid | Forms hydrogen bonds with receptor |
| Hydrogen Bond Donor (HBD) | Hydroxyl group of acrylic acid | Donates hydrogen to receptor |
| Aromatic Ring (AR) | Pyridine ring | Engages in π-π stacking or hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom in pyridine ring | Forms hydrogen bonds with receptor |
| Hydrophobic Feature (HY) | Fluorine atom on pyridine ring | Participates in hydrophobic interactions |
| Negative Ionizable (NI) | Carboxylic acid group | Can form ionic bonds or salt bridges |
This pharmacophore model, once validated, could be used in virtual screening campaigns to identify new potential lead compounds. The identified hits would share the essential pharmacophoric features of this compound but may possess different core scaffolds, leading to the discovery of novel chemical entities. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that variations in the biological activity of a set of congeneric molecules are dependent on the changes in their structural or physicochemical properties. These properties are quantified by molecular descriptors, which can be electronic, steric, hydrophobic, or topological in nature. nih.gov
A QSAR study for this compound would involve the synthesis and in vitro biological evaluation of a series of its analogs. The goal would be to systematically modify different parts of the molecule—such as the pyridine ring, the acrylic acid side chain, or the fluorine substituent—and measure the corresponding changes in a specific biological activity (e.g., enzyme inhibition, receptor binding, or cytotoxicity). nih.gov
For instance, a hypothetical set of analogs could be generated by introducing different substituents on the pyridine ring or modifying the acrylic acid chain. The in vitro activity of these compounds, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), would then be correlated with calculated molecular descriptors.
Table 2: Hypothetical in vitro Data and Molecular Descriptors for a QSAR Study of this compound Analogs
| Compound ID | R-group on Pyridine Ring | in vitro Activity (IC50, µM) | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) |
| 1 | 5-F (Parent) | 10.5 | 1.85 | 183.14 | 60.5 |
| 2 | 5-Cl | 8.2 | 2.35 | 199.60 | 60.5 |
| 3 | 5-CH3 | 15.1 | 2.20 | 179.18 | 60.5 |
| 4 | 5-OCH3 | 12.8 | 1.70 | 195.18 | 69.7 |
| 5 | 4-F | 18.9 | 1.85 | 183.14 | 60.5 |
| 6 | 6-F | 25.3 | 1.90 | 183.14 | 60.5 |
Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a QSAR model can be developed. mdpi.com A typical linear QSAR equation might take the form:
log(1/IC50) = β₀ + β₁(LogP) - β₂(PSA) + β₃(MW)
Where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. Such a model, once rigorously validated, can be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and guiding lead optimization efforts. nih.govresearchgate.net The insights gained from the QSAR model can also help in understanding the mechanism of action by highlighting the key molecular properties that govern the biological response. nih.gov
Mechanistic Investigations into Biological Interactions of E 3 5 Fluoropyridin 2 Yl Acrylic Acid Excluding Clinical Efficacy and Safety Profiles
In Vitro Biochemical Assays for Enzyme Modulation
There is no publicly available research detailing the effects of (E)-3-(5-Fluoropyridin-2-yl)acrylic acid on enzyme activity.
No studies have been published that report the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of This compound against any enzyme. This information is crucial for quantifying the potency of an inhibitor.
The mode of action by which This compound might inhibit an enzyme has not been investigated. Therefore, it is unknown whether it would act as a competitive, non-competitive, or uncompetitive inhibitor. Understanding the type of inhibition provides insight into the mechanism of interaction between the compound and the enzyme. nih.govlibretexts.orgwikipedia.orgteachmephysiology.com
There are no reports identifying specific enzyme targets or isoforms that are modulated by This compound . Such studies are essential to understand the compound's potential biological role and selectivity.
Molecular-Level Receptor Binding and Functional Assays In Vitro
Information regarding the interaction of This compound with cellular receptors is not available in the current scientific literature.
The dissociation constant (Kd), a measure of the affinity between a ligand and its receptor, has not been determined for This compound with any known receptor.
There is no published data to characterize the functional activity of This compound at any receptor. Consequently, it is unknown whether this compound acts as an agonist, antagonist, or allosteric modulator in any receptor system. nih.govmdpi.com
Table of Compounds Mentioned
Investigation of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The biological activity of a compound is intrinsically linked to its interactions with macromolecules within a biological system. For this compound, understanding these interactions at a molecular level is crucial to elucidating its mechanism of action. This involves characterizing the binding affinity, thermodynamics, and structural basis of its interactions with potential protein or nucleic acid targets.
Direct measurement of the binding affinity and thermodynamic parameters of this compound with its biological targets can be achieved using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC) provides a comprehensive thermodynamic profile of a binding interaction. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Hypothetical ITC Data for the Interaction of this compound with a Target Protein:
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.1 | - |
| Dissociation Constant (KD) | 5.2 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | -5.7 | cal/mol·K |
Surface Plasmon Resonance (SPR) is another powerful technique for studying biomolecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as the compound (analyte) flows over its immobilized binding partner (ligand). SPR provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.
While specific ITC or SPR data for the binding of this compound are not currently available in the public domain, these techniques would be essential in identifying and validating its direct molecular targets.
To gain a detailed understanding of how this compound interacts with its target macromolecules at an atomic level, structural biology techniques such as X-ray co-crystallography and cryo-electron microscopy (Cryo-EM) are indispensable.
X-ray co-crystallography can reveal the precise three-dimensional structure of the compound bound to its target protein. This information is critical for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding. Such structural insights are invaluable for structure-based drug design and for elucidating the mechanism of action.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the structures of large protein complexes and membrane proteins that are often challenging to crystallize. If this compound were to target such a macromolecule, Cryo-EM could provide crucial structural information about the binding site and any conformational changes induced upon binding.
Currently, there are no publicly available co-crystal or Cryo-EM structures of this compound in complex with a biological macromolecule.
Modulation of Cellular Pathways and Processes In Vitro (Mechanism-Focused)
The interaction of this compound with its molecular targets is expected to translate into the modulation of various cellular pathways and processes. In vitro cell-based assays are fundamental to dissecting these mechanistic aspects.
Many bioactive compounds exert their effects by modulating signal transduction cascades that regulate key cellular functions such as proliferation, survival, and differentiation. Techniques like Western blotting and reporter gene assays are commonly used to investigate these effects.
Western Blotting allows for the detection and quantification of specific proteins in a cell lysate. This technique can be used to assess how this compound affects the expression levels or post-translational modifications (e.g., phosphorylation) of key signaling proteins. For example, if the compound were to inhibit a particular kinase, a decrease in the phosphorylation of its downstream substrates would be observed.
Reporter Gene Assays are used to measure the activity of a specific transcription factor or signaling pathway. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by the pathway of interest. Changes in the expression of the reporter gene in the presence of the compound indicate modulation of the pathway.
Hypothetical Reporter Gene Assay Data:
| Signaling Pathway | Fold Change in Reporter Activity |
|---|---|
| NF-κB | -2.5 |
| AP-1 | -1.2 |
| STAT3 | -3.8 |
For this compound to interact with intracellular targets, it must first cross the cell membrane. Understanding the mechanisms of its cellular uptake and its subsequent localization within the cell is crucial.
Cellular uptake can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport. The physicochemical properties of the compound, such as its lipophilicity and charge, will influence the predominant uptake mechanism.
Once inside the cell, the compound may accumulate in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Fluorescence microscopy, using either an intrinsically fluorescent compound or a fluorescently labeled derivative, is a common method to visualize its subcellular localization.
Available research on structurally related compounds suggests that this compound may possess anti-microbial or anti-proliferative properties.
Anti-Microbial Actions: Some acrylic acid derivatives have been shown to exhibit antibacterial activity. The proposed mechanisms of action for such compounds can include the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, some studies on copolymers containing acrylic acid have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-Proliferative Actions: Many compounds containing the acrylic acid moiety have been investigated for their anti-cancer properties. A common mechanism of action for these compounds is the inhibition of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). Studies on other acrylate (B77674) derivatives have shown that they can cause cell cycle arrest at the G2/M phase and increase the expression of pro-apoptotic proteins.
Applications of E 3 5 Fluoropyridin 2 Yl Acrylic Acid in Advanced Materials and Chemical Technologies Excluding Clinical/pharmaceutical Formulations
Utilization as a Monomer in Polymer Science and Materials Chemistry
The bifunctional nature of (E)-3-(5-Fluoropyridin-2-yl)acrylic acid, possessing a polymerizable acrylic group and a functional fluoropyridine ring, makes it a valuable monomer for creating specialized polymers. The incorporation of this monomer can impart unique thermal, chemical, and electronic properties to the resulting materials.
This compound can be polymerized through its acrylic acid group to form homopolymers or copolymerized with other vinyl monomers to create copolymers with specific functionalities. Techniques like controlled radical polymerization, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are suitable for synthesizing polymers with controlled molecular weights and low polydispersity from acrylic monomers. nih.gov
The properties of the resulting polymers are significantly influenced by the fluoropyridine group. The fluorine atom can enhance the thermal stability, chemical resistance, and hydrophobicity of the polymer backbone. youtube.com In copolymers, the distribution of the this compound units along the polymer chain can be controlled by the polymerization technique, affecting properties like cyclization temperature and thermal behavior. researchgate.net
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Contribution from Monomer | Potential Advantage |
|---|---|---|
| Thermal Stability | Fluorine substitution on the pyridine (B92270) ring | Enhanced resistance to thermal degradation, suitable for high-temperature applications. |
| Chemical Resistance | C-F bond strength and pyridine ring stability | Increased durability in harsh chemical environments. youtube.com |
| Hydrophobicity | Fluorine atom | Creates water-repellent surfaces. youtube.com |
| Adhesion | Carboxylic acid groups | Promotes adhesion to various substrates through hydrogen bonding or chelation. woomyoung.co.kr |
| Functionality | Pyridine nitrogen and carboxylic acid | Sites for post-polymerization modification, cross-linking, or metal coordination. |
The unique combination of properties imparted by this compound makes its polymers promising candidates for functional materials such as advanced membranes and protective coatings. researchgate.netdntb.gov.ua
Membranes: In membrane science, polymers derived from this monomer could be used to fabricate materials for gas separation or filtration. mdpi.com The fluorine content can tune the free volume and solubility parameters of the polymer matrix, influencing the permeability and selectivity of the membrane. The carboxylic acid groups can be used to control the hydrophilicity and introduce charged sites, which is beneficial for applications like ion-exchange membranes. nih.gov
Coatings: As components in coatings, these polymers can offer exceptional protection against environmental factors. dntb.gov.ua The fluorinated groups provide low surface energy, leading to oleophobic and hydrophobic surfaces that are resistant to fouling and easy to clean. youtube.com Furthermore, the pyridine moiety can enhance adhesion to metal substrates and contribute to anti-corrosion properties. Homopolymers or copolymers of acrylic acid are often used as rheology modifiers and film formers in various compositions. google.com
Role in Supramolecular Chemistry and Crystal Engineering
Crystal engineering focuses on understanding and utilizing intermolecular interactions to design new solids with desired properties. ias.ac.inias.ac.in The molecular structure of this compound is exceptionally well-suited for this purpose, offering multiple sites for predictable and robust intermolecular interactions.
The carboxylic acid and pyridine functional groups are key players in the formation of multicomponent crystalline solids. nih.gov
Co-crystals and Salts: The carboxylic acid can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of a robust and highly directional O—H···N hydrogen bond, which is a common supramolecular synthon for assembling co-crystals. researchgate.netnih.gov By selecting appropriate co-formers, a wide range of co-crystals can be designed. nih.govamazonaws.com Depending on the difference in pKa between the acrylic acid and a basic co-former, proton transfer can occur to form a salt instead of a co-crystal. tbzmed.ac.ir
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The carboxylate group of this compound can coordinate to metal centers, making the molecule an excellent candidate for a "linker" or "strut" in MOF synthesis. The fluorinated pyridine ring can project into the pores of the MOF, tailoring the pore environment's size, shape, and chemical affinity. Fluorinated MOFs often exhibit interesting properties for gas storage and separation. nih.gov For example, acrylic acid functionalized MOFs have been studied for their selective adsorption capabilities. researchgate.net
Table 2: Supramolecular Synthons and Applications
| Crystalline Form | Key Intermolecular Interaction(s) | Potential Application |
|---|---|---|
| Co-crystal | O—H···N (Carboxylic Acid-Pyridine), π-π stacking | Modification of optical or electronic properties. |
| Salt | O⁻···H-N⁺ (Carboxylate-Pyridinium) | Creation of ionic materials with distinct properties. |
| MOF | Metal-Carboxylate Coordination | Gas storage, separation, catalysis. nih.govmdpi.com |
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. rsc.org The structure of this compound contains all the necessary elements to engage in hierarchical self-assembly.
The primary interaction driving the assembly is the strong O—H···N hydrogen bond between the carboxylic acid of one molecule and the pyridine nitrogen of another. researchgate.netnih.gov This interaction typically leads to the formation of one-dimensional chains or tapes. These primary structures can then organize into higher-order, three-dimensional architectures through weaker interactions. These include C—H···O and C—H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic pyridine rings. researchgate.netnih.gov The fluorine atom can influence the nature of the π-π stacking, often leading to segregated fluorinated and non-fluorinated domains, which can be used to control the crystal packing. researchgate.net The interplay of these varied interactions allows for the formation of complex and predictable supramolecular architectures. rsc.org
Integration into Catalyst Design and Ligand Development
The pyridine and carboxylic acid functionalities make this compound a promising candidate for use as a ligand in coordination chemistry and catalysis. The pyridine nitrogen is a classic Lewis base that can coordinate to a wide variety of transition metal centers. The carboxylate group can also bind to metals in a monodentate or bidentate fashion.
This bifunctional coordination ability allows the molecule to act as a chelating or bridging ligand, forming stable metal complexes. The electronic properties of the resulting metal catalyst can be fine-tuned by the electron-withdrawing fluorine atom on the pyridine ring. This modification can impact the reactivity and selectivity of the catalytic center.
Furthermore, polymers and MOFs derived from this molecule can serve as platforms for immobilizing catalytic metal centers. By coordinating metal ions to the pyridine or carboxylate sites within a polymer matrix or a MOF, heterogeneous catalysts can be developed. This approach combines the catalytic activity of the metal center with the stability and recyclability of the solid support. For instance, metallo-supramolecular polymers can be formed that exhibit specific catalytic or optical properties. mdpi.com
Synthesis of Novel Ligands for Transition Metal Catalysis
The structural framework of this compound, containing both a pyridine nitrogen atom and a carboxylic acid group, makes it an excellent candidate for the synthesis of novel ligands for transition metal catalysis. The pyridine nitrogen can coordinate to a metal center, while the carboxylate group can either bind to the same metal in a chelating fashion or to an adjacent metal center, forming polynuclear complexes or coordination polymers. nih.gov
The presence of a fluorine atom at the 5-position of the pyridine ring is significant. Fluorine is highly electronegative and can modify the electronic properties of the pyridine ring, influencing the donor-acceptor characteristics of the ligand. This can, in turn, tune the catalytic activity of the resulting metal complex. nih.gov For example, Rh(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, demonstrating the compatibility of fluorinated pyridines with transition metal-catalyzed reactions. nih.gov
Research on related pyridine-carboxylic acid ligands has shown their utility in forming stable and catalytically active complexes with a variety of transition metals, including manganese, cobalt, nickel, copper, and zinc. nih.govekb.eg These complexes have applications in various catalytic transformations. The specific electronic and steric environment provided by the this compound scaffold could lead to catalysts with unique reactivity and selectivity.
Table 1: Potential Coordination Modes of this compound as a Ligand
| Coordination Site | Role in Metal Complex | Potential Catalytic Application |
|---|---|---|
| Pyridine Nitrogen | Lewis base, σ-donor | C-H activation, cross-coupling reactions |
| Carboxylate Oxygen | Anionic ligand, chelating agent | Polymerization, oxidation catalysis |
Application in Asymmetric Synthesis and Organocatalysis
The this compound molecule possesses functional groups that are pertinent to the fields of asymmetric synthesis and organocatalysis. The α,β-unsaturated carbonyl system is a key feature for various organocatalytic transformations. unibo.it Furthermore, the strategic placement of a fluorine atom can significantly influence the stereochemical outcome of reactions due to its unique steric and electronic properties. chimia.ch
While direct use of this specific compound as an organocatalyst is not widely documented, its derivatives could be designed to function as such. For instance, the carboxylic acid could be modified to create chiral amides or esters that act as catalysts. The fluorinated pyridine moiety can play a crucial role in establishing non-covalent interactions within the catalyst-substrate transition state, thereby controlling enantioselectivity. The synthesis of chiral fluorinated molecules is an area of intense research, with enzymatic approaches and asymmetric catalysis being prominent methods. researchgate.netthe-innovation.orgnih.gov
The acrylic acid part of the molecule can also serve as a Michael acceptor in organocatalyzed conjugate addition reactions. The electronic nature of the fluoropyridine ring would influence the reactivity of the double bond towards nucleophilic attack. This makes it a potentially useful substrate for developing new asymmetric methodologies.
Development of Chemical Sensors, Probes, and Analytical Reagents
The fluorinated pyridine core of this compound suggests its potential utility in the development of chemical sensors and probes. Pyridine and its derivatives are well-established components of fluorescent probes due to their electronic properties and ability to participate in photophysical processes like intramolecular charge transfer (ICT). nih.govmdpi.comresearchgate.net
Design of Chemo/Biosensors for Specific Analytes (e.g., ions, small molecules)
By incorporating this compound into a larger molecular framework that includes a specific recognition unit (e.g., a crown ether for cations or a specific binding pocket for a small molecule), it is possible to design chemosensors. Upon binding of the target analyte, a change in the electronic environment of the fluorophore could lead to a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime). The fluorine atom can enhance the photostability and quantum yield of the fluorophore and fine-tune its sensitivity and selectivity. Pyridine-based fluorescent probes have been successfully employed for the detection of various analytes, including metal ions and changes in pH. researchgate.netnih.gov
Functionalization for Imaging or Labeling Applications in Chemical Biology (non-clinical)
In the realm of non-clinical chemical biology, fluorescent probes are invaluable tools for visualizing cellular components and processes. mdpi.com Pyridine-based fluorophores have been developed for bioimaging, for instance, in the visualization of lipid droplets. researchgate.net The carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as biomolecules or polymers, for targeted labeling applications. mdpi.comnih.gov The fluoropyridine unit can serve as the core of the fluorescent reporter. The unique photophysical properties conferred by the fluorinated pyridine system could lead to probes with desirable characteristics such as large Stokes shifts and emission in the visible or near-infrared region, which are advantageous for biological imaging. nih.gov
Table 2: Potential Photophysical Properties and Applications of this compound Derivatives
| Derivative Type | Potential Application | Rationale |
|---|---|---|
| Conjugated Polymer | Organic Light Emitting Diodes (OLEDs) | Extended π-system for tunable emission |
| Biomolecule Conjugate | Fluorescent Labeling | Carboxylic acid for covalent attachment |
Contribution to Corrosion Inhibition Studies
Pyridine and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.netchemmethod.comchemmethod.comuotechnology.edu.iqresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. This adsorption is facilitated by the presence of heteroatoms (like nitrogen in the pyridine ring) with lone pairs of electrons and the π-electrons of the aromatic system. taylorfrancis.com
This compound possesses several features that suggest its potential as a corrosion inhibitor. The pyridine nitrogen can strongly coordinate to the metal surface. The acrylic acid moiety provides an additional site for interaction, potentially through the carboxylate group. Furthermore, the presence of the fluorine atom can enhance the adsorption process through its high electronegativity, leading to a more stable and effective protective film. scispace.comeurjchem.com A patent has been filed for a bromide-N-alkylpyridine acrylate (B77674) derivative as a corrosion inhibitor, highlighting the potential of this class of compounds. google.com
Computational studies, such as those using Density Functional Theory (DFT), on similar pyridine derivatives have shown that parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) correlate with inhibition efficiency. scispace.comeurjchem.com Such studies on this compound could provide valuable insights into its mechanism of action and guide the design of even more effective corrosion inhibitors.
Table 3: Structural Features of this compound Relevant to Corrosion Inhibition
| Structural Feature | Role in Corrosion Inhibition |
|---|---|
| Pyridine Ring | π-electron system for adsorption on metal surfaces |
| Nitrogen Atom | Lone pair of electrons for coordination with metal ions |
| Acrylic Acid Group | Additional adsorption site, potential for polymer film formation |
Future Research Directions and Unexplored Avenues for E 3 5 Fluoropyridin 2 Yl Acrylic Acid Research
Advancements in High-Throughput Synthesis and Flow Chemistry Methodologies
The exploration of the full potential of (E)-3-(5-Fluoropyridin-2-yl)acrylic acid and its derivatives is currently limited by the efficiency of traditional synthesis methods. High-throughput synthesis and flow chemistry offer promising solutions to accelerate the discovery and optimization of compounds based on this scaffold.
High-throughput synthesis, facilitated by robotic systems, can rapidly generate libraries of derivatives by varying substituents on the pyridine (B92270) ring or modifying the acrylic acid group. nih.gov This approach allows for the systematic exploration of the chemical space around the core molecule, enabling the efficient identification of compounds with desired properties. Automated platforms can perform numerous reactions in parallel, significantly reducing the time required for synthesis and purification. researchgate.net
Flow chemistry, or continuous-flow synthesis, provides a scalable and safe method for producing this compound and its analogs. youtube.com This technique is particularly advantageous for handling potentially hazardous reagents and for reactions that require precise control over temperature and reaction time. mskcc.org The development of continuous-flow methods for fluorination and for the construction of the pyridine ring would be a significant step forward. rsc.org For instance, a one-pot synthesis of 2-fluoroadenine (B1664080) using hydrogen fluoride (B91410) pyridine in a continuous flow operation has been successfully developed, highlighting the potential for similar approaches with other fluorinated heterocycles. rsc.org
The integration of artificial intelligence with robotic chemists is poised to revolutionize the synthesis of organic molecules. nih.gov Such systems can autonomously plan synthetic routes and optimize reaction conditions, leading to higher yields and purity. nih.gov
| Parameter | Traditional Batch Synthesis | High-Throughput Synthesis | Flow Chemistry |
| Scalability | Limited | High | High |
| Speed | Slow | Fast | Fast |
| Safety | Potential hazards with exothermic reactions | Improved with automation | Enhanced control over reaction conditions |
| Reproducibility | Variable | High | High |
| Cost-effectiveness | Can be high for large scale | Reduced cost per compound in a library | Potentially lower operational costs |
Deepening the Understanding of Structure-Reactivity Relationships Through Advanced Computational Modeling
Advanced computational modeling, particularly using Density Functional Theory (DFT), can provide profound insights into the structure-reactivity relationships of this compound. These theoretical studies can predict various molecular properties and guide experimental work, saving time and resources.
Computational models can elucidate the electronic properties of the molecule, such as the electron density distribution and molecular electrostatic potential. aip.org This information is crucial for understanding how the fluorine atom and the acrylic acid group influence the reactivity of the pyridine ring. For instance, DFT studies can predict the most likely sites for electrophilic or nucleophilic attack.
Furthermore, computational methods can be used to model reaction mechanisms and predict the stability of intermediates and transition states. This is particularly valuable for designing new synthetic routes or for understanding the compound's behavior in different chemical environments. The reactivity of pyridine-2,4,6-tricarboxylic acid with metal ions has been shown to be highly dependent on reaction conditions, a phenomenon that could be explored computationally for the title compound.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their biological activity or material properties. rsc.org By developing predictive QSAR models, researchers can design new compounds with enhanced performance for specific applications.
Exploration of Novel Bioconjugation Strategies for Chemical Biology Tools
The unique structure of this compound makes it an attractive candidate for the development of novel chemical biology tools. Bioconjugation, the process of linking a molecule to a biomolecule, can be used to create probes for studying biological processes or for developing new therapeutic agents.
The acrylic acid moiety can be readily functionalized to attach to proteins, nucleic acids, or other biomolecules. "Click chemistry," a set of biocompatible reactions, offers a powerful approach for this purpose. ekb.eg For example, the azide-alkyne cycloaddition can be used to link the compound to a biomolecule that has been modified with an alkyne or azide (B81097) group. nih.gov The development of fluorinated azides has expanded the toolkit for click chemistry, combining the unique properties of fluorine with this versatile ligation strategy. sigmaaldrich.com
The fluorinated pyridine ring can serve as a ¹⁹F NMR probe for in vitro and in vivo studies. ¹⁹F NMR is a powerful technique for studying molecular interactions and dynamics, as the fluorine signal is highly sensitive to the local chemical environment and there is no background signal in biological systems. sigmaaldrich.com
Fluorescent labeling is another exciting avenue. The pyridine acrylic acid scaffold could be modified to create fluorescent probes for imaging biological systems. nih.gov The development of such probes would enable researchers to visualize the distribution and interactions of the compound within living cells. mdpi.com
Development of Smart Materials Incorporating the Compound's Unique Features
The incorporation of this compound into polymers and other materials could lead to the development of "smart materials" with novel properties and functionalities. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and unique optical and electrical properties. nih.gov
The acrylic acid group can act as a monomer for polymerization, allowing for the creation of fluorinated acrylic polymers. youtube.com These polymers could exhibit enhanced durability and resistance to environmental degradation, making them suitable for coatings and other demanding applications. youtube.com The fluorine content can be varied to fine-tune the material's properties. mdpi.com
The pyridine moiety offers opportunities for creating materials that are responsive to external stimuli, such as pH or light. For example, polymers containing pyridine groups can exhibit pH-responsive swelling or color changes. researchgate.net Azopyridines, which combine the photoresponsive properties of azobenzene (B91143) with the chemical reactivity of pyridine, are being explored for the development of photo- and chemo-responsive polymers. rsc.org This suggests that derivatives of this compound could be used to create photoresponsive materials. nih.govmpg.de
Furthermore, the compound could be used as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs). researchgate.netnih.gov MIPs are materials with binding sites that are complementary to a target molecule, making them useful for sensing and separation applications.
Investigation of Quantum Phenomena and Exotic Reactivity Patterns
The fluorine atom in this compound can give rise to interesting quantum phenomena and unusual reactivity. The high electronegativity and small size of fluorine can significantly alter the electronic structure of the pyridine ring, leading to reactivity patterns that are not observed in non-fluorinated analogs. semanticscholar.orgrsc.org
Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier rather than going over it. uibk.ac.atslideshare.net While most common for light particles like electrons and hydrogen, heavy-atom tunneling has also been observed. nih.gov The effect of the fluorine atom on the potential energy surface of reactions involving the pyridine ring or the acrylic acid group could lead to observable tunneling effects, especially at low temperatures. researchgate.net
The study of fluorinated aromatic compounds has revealed interesting photophysical properties. aip.orgnih.gov Increasing fluorine substitution can alter the energies of excited electronic states and influence fluorescence quantum yields. researchgate.net Investigating the photophysics of this compound could reveal novel photoresponsive behaviors.
The presence of fluorine can also lead to "fluoromaticity," where the fluorine substituents contribute to the π-system of the aromatic ring, enhancing its stability. acs.orgnih.gov This could influence the compound's resistance to certain chemical reactions.
Q & A
Q. What are the standard synthetic routes for (E)-3-(5-Fluoropyridin-2-yl)acrylic acid, and how can reaction conditions be optimized?
The synthesis typically involves a Knoevenagel condensation between 5-fluoropyridine-2-carbaldehyde and malonic acid in the presence of pyridine and piperidine as catalysts. Evidence from analogous pyridylacrylic acid syntheses (e.g., (E)-3-(pyridin-4-yl)acrylic acid) indicates refluxing in pyridine for 3 hours yields the product after acidification and recrystallization . Key parameters for optimization include:
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
A multi-technique approach is essential:
- NMR : H and C NMR verify the E-configuration (coupling constant ≈ 16 Hz for α,β-unsaturated protons) and fluoropyridinyl substitution .
- X-ray crystallography : Resolves stereochemistry and supramolecular interactions (e.g., O–H···N hydrogen bonds in pyridinium salts) .
- HPLC : Quantifies purity (>95% required for biological assays) . Example: For (E)-3-(pyridin-4-yl)acrylic acid, X-ray data (space group P1, triclinic system) confirmed bond lengths (C=C: 1.32 Å) and angles .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Slightly soluble in chloroform and DMSO; insoluble in water. Pre-dissolution in DMSO is recommended for biological studies .
- Stability : Degrades under prolonged UV exposure. Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How do supramolecular interactions influence the crystallographic packing of this compound?
Hirshfeld surface analysis reveals dominant O–H···N and C–H···O interactions (27.8% and 10.7% of contacts, respectively). For (E)-3-(pyridin-4-yl)acrylic acid, the carboxyl group forms a dimer via O–H···N hydrogen bonds (D···A = 2.61 Å), stabilizing the crystal lattice . Fluorine’s electronegativity may enhance dipole interactions, altering packing compared to non-fluorinated analogs .
Q. How does the 5-fluoro substituent on the pyridine ring affect the compound’s reactivity and biological activity?
The fluorine atom:
- Electronic effects : Withdraws electron density, increasing α,β-unsaturated carbonyl electrophilicity (enhances Michael addition reactivity) .
- Biological activity : Fluorine improves membrane permeability and metabolic stability. In analogs like 2-(5-fluoropyridin-2-yl)-2-methylpropanoic acid, the fluoro group boosts agrochemical activity by 30% compared to chloro derivatives . Contradiction alert: Some studies report reduced antibacterial efficacy in fluorinated vs. chlorinated pyridines, necessitating case-specific evaluation .
Q. How should researchers address contradictions in spectroscopic or bioactivity data across studies?
- Reproducibility checks : Validate NMR and HPLC conditions (e.g., solvent, pH) to rule out artifacts.
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-311+G(d,p)) to resolve structural ambiguities .
- Meta-analysis : Aggregate bioactivity data (e.g., IC50 values) to identify outliers. For example, discrepancies in antifungal activity may arise from assay protocols (broth microdilution vs. disk diffusion) .
Methodological Tables
Q. Table 1. Comparative Synthesis Conditions for Pyridylacrylic Acids
| Compound | Catalyst | Temp. (°C) | Yield (%) | Purity (%) | Ref. |
|---|---|---|---|---|---|
| (E)-3-(pyridin-4-yl)acrylic acid | Pyridine | 115 | 97.9 | 99 | |
| Ethyl 3-(5-fluoropyridin-2-yl)acrylate | Piperidine | 110 | 85 | 95 |
Q. Table 2. Key Crystallographic Data for (E)-3-(pyridin-4-yl)acrylic Acid
| Parameter | Value |
|---|---|
| Space group | P1 |
| Bond length (C=C) | 1.322 Å |
| Hydrogen bond (O–H···N) | 2.6147 Å |
| Dominant Hirshfeld contact | H···H (36%) |
Safety and Handling Guidelines
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during synthesis .
- Spill management : Absorb with sand, dispose as hazardous waste .
- First aid : For eye contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
